molecular formula C17H19ClN2O2 B11611991 3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11611991
M. Wt: 318.8 g/mol
InChI Key: MEMKUTGUKSLWQN-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a cyclohexyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The process often starts with the preparation of an appropriate precursor, such as a 2-chlorophenyl-substituted compound, which is then subjected to cyclization under specific conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. Studies suggest that the compound may exert its effects by modulating neuronal voltage-sensitive sodium channels and L-type calcium channels . These interactions can influence the excitability of neurons, leading to its observed anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide: A similar compound with a different position of the chlorine atom on the phenyl ring.

    3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The unique combination of the chlorophenyl group, cyclohexyl group, and oxazole ring in 3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide contributes to its distinct chemical and biological properties. Its specific interactions with molecular targets and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H19ClN2O2/c1-11-15(17(21)19-12-7-3-2-4-8-12)16(20-22-11)13-9-5-6-10-14(13)18/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,19,21)

InChI Key

MEMKUTGUKSLWQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCC3

Origin of Product

United States

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